Cas no 52196-77-7 (5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one)
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-BENZOFURANONE, 5,6-DIMETHOXY-
- 5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one
- 52196-77-7
- AKOS026727769
- EN300-103925
- TQP1522
- SCHEMBL23116955
- 5,6-dimethoxybenzofuran-3(2h)-one
-
- Inchi: 1S/C10H10O4/c1-12-9-3-6-7(11)5-14-8(6)4-10(9)13-2/h3-4H,5H2,1-2H3
- InChI Key: RWRYPHDDPPDFPA-UHFFFAOYSA-N
- SMILES: O1CC(C2C=C(C(=CC1=2)OC)OC)=O
Computed Properties
- Exact Mass: 194.05790880g/mol
- Monoisotopic Mass: 194.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 44.8Ų
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-103925-0.05g |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
52196-77-7 | 95% | 0.05g |
$528.0 | 2023-10-28 | |
| Enamine | EN300-103925-0.1g |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
52196-77-7 | 95% | 0.1g |
$553.0 | 2023-10-28 | |
| Enamine | EN300-103925-0.25g |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
52196-77-7 | 95% | 0.25g |
$579.0 | 2023-10-28 | |
| Enamine | EN300-103925-0.5g |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
52196-77-7 | 95% | 0.5g |
$603.0 | 2023-10-28 | |
| Enamine | EN300-103925-1.0g |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
52196-77-7 | 1g |
$770.0 | 2023-06-10 | ||
| Enamine | EN300-103925-2.5g |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
52196-77-7 | 95% | 2.5g |
$1230.0 | 2023-10-28 | |
| Enamine | EN300-103925-5.0g |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
52196-77-7 | 5g |
$2235.0 | 2023-06-10 | ||
| Enamine | EN300-103925-10.0g |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
52196-77-7 | 10g |
$3315.0 | 2023-06-10 | ||
| Enamine | EN300-103925-1g |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
52196-77-7 | 95% | 1g |
$628.0 | 2023-10-28 | |
| Enamine | EN300-103925-5g |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
52196-77-7 | 95% | 5g |
$1821.0 | 2023-10-28 |
5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one
Recent Advances in the Study of 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one (CAS: 52196-77-7)
The compound 5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one (CAS: 52196-77-7) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activities, and potential clinical applications.
Recent studies have demonstrated that 5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one serves as a crucial intermediate in the synthesis of various bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route with a 78% yield, significantly higher than previous methods. The optimized procedure involves a novel catalytic system that enhances both efficiency and environmental friendliness.
In pharmacological research, this compound has shown promising neuroprotective effects in preclinical models. Research from the University of Cambridge (2024) revealed its ability to modulate α-synuclein aggregation, suggesting potential applications in Parkinson's disease treatment. The study identified specific molecular interactions between 5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one and key neuronal proteins through advanced NMR spectroscopy and molecular docking simulations.
Furthermore, investigations into its antimicrobial properties have yielded significant results. A multi-center study published in Antimicrobial Agents and Chemotherapy (2024) demonstrated potent activity against drug-resistant Staphylococcus aureus strains, with MIC values ranging from 2-8 μg/mL. The mechanism appears to involve disruption of bacterial cell membrane integrity, as confirmed by electron microscopy and flow cytometry analyses.
Current research directions include structure-activity relationship studies to optimize its pharmacological profile. Several derivatives have been synthesized and are undergoing preclinical evaluation for various indications, including neurodegenerative disorders and infectious diseases. The compound's favorable pharmacokinetic properties, particularly its blood-brain barrier penetration, make it an attractive candidate for CNS-targeted therapies.
In conclusion, 5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one represents a versatile scaffold with multiple therapeutic potentials. Ongoing research continues to uncover new applications and refine its properties, positioning it as an important focus area in medicinal chemistry and drug development.
52196-77-7 (5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)